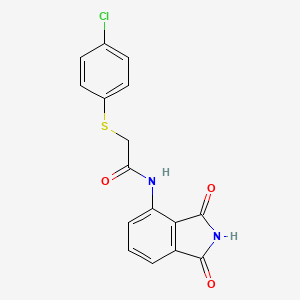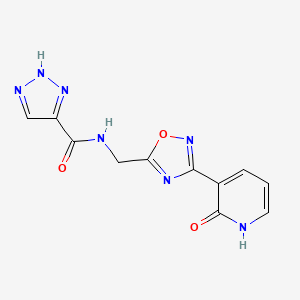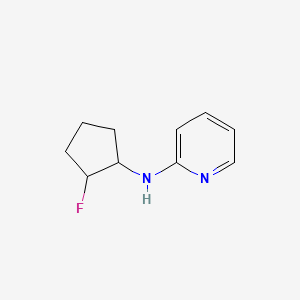![molecular formula C6H14ClNO B2489323 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride CAS No. 2095396-40-8](/img/structure/B2489323.png)
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efficient synthesis and practical resolution techniques are essential for producing optically pure enantiomers of related compounds, showcasing methodologies that could be adapted for “2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride”. For instance, the synthesis of 1-(naphthalen-1-yl)ethanamine demonstrates an efficient process for obtaining a key intermediate with high enantiomeric excess, which could parallel the synthetic approach required for our compound (Mathad et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to “this compound” often involves intricate hydrogen bonding and stereochemistry. For example, the study of 1,2-bis(2-aminophenoxy)ethane reveals intermolecular interactions that could be relevant to understanding the structural intricacies of our compound (Rademeyer et al., 2005).
Chemical Reactions and Properties
Hydroamination reactions are pivotal in modifying the structure and enhancing the complexity of amines. Organolanthanide complexes facilitate the regioselective intermolecular hydroamination of alkenes and alkynes, illustrating the types of chemical reactions that could be applicable to our subject compound for functional group modifications (Ryu et al., 2003).
Physical Properties Analysis
The synthesis of related compounds, such as 2-bromo-[1-14C]ethanamine hydrobromide, highlights methods for obtaining pure substances and sheds light on the physical properties, like purity and yield, that could be expected for “this compound” (Bach & Bridges, 1982).
Chemical Properties Analysis
The chemical behavior of “this compound” can be inferred from studies on similar compounds. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leading to 2-oxazolidinones highlights the reactivity and potential chemical transformations pertinent to our compound (Chernysheva et al., 1999).
Applications De Recherche Scientifique
Synthesis and Resolution
A key application of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride involves its use as an intermediate in chemical syntheses. Mathad et al. (2011) describe an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a crucial intermediate in synthesizing cinacalcet hydrochloride, showcasing the importance of such compounds in pharmaceutical production (Mathad et al., 2011).
Solubility Studies
The solubility of compounds like this compound in various solutions is a subject of research, which is significant for understanding its behavior in different environments. For instance, Jou et al. (1996) investigated the solubility of ethane in triethanolamine solutions, highlighting the relevance of studying the solubility properties of related compounds (Jou et al., 1996).
Radioactive Labeling
In radiochemistry, compounds like this compound are used for synthesizing radioactive materials. Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from a similar compound, demonstrating its application in preparing radiolabeled substances (Bach & Bridges, 1982).
Ligand Design and Complexation
The design of flexible ligands and their complexation with metals is another area of application. Liu et al. (1993) prepared hexadentate amine phenol ligands, indicating the utility of similar compounds in complexation chemistry (Liu et al., 1993).
Catalysis and Asymmetric Synthesis
These compounds are also utilized in catalytic processes and asymmetric synthesis. Huang et al. (2011) explored the catalytic enantioselective borane reduction of benzyl oximes, an area where similar amines can play a crucial role (Huang et al., 2011).
Propriétés
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)
![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)


![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)
